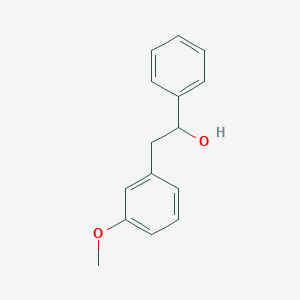

2-(3-Methoxyphenyl)-1-phenylethan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3-Methoxyphenyl)-1-phenylethan-1-ol, also known as MDPV, is a psychoactive drug that belongs to the class of cathinones. It is a synthetic compound that is structurally similar to the natural stimulant cathinone, which is found in the khat plant. MDPV has been identified as a potent stimulant and has been associated with a range of physiological and psychological effects.

Aplicaciones Científicas De Investigación

1. Catalytic Hydrogenation and Isomerization Processes

- The compound has been studied in the context of catalytic hydrogenation with cationic rhodium complexes. It's involved in producing but-2-enal, but-2-en-1-ol, and but-3-en-1-ol through isomerization via selective abnormal fission of the epoxide ring. This shows its potential in facilitating specific chemical transformations in organic synthesis (Fujitsu et al., 1982).

2. Role in Elimination Reactions

- The compound undergoes dehydrochlorination in acetonitrile, leading to the formation of trans-p-methoxy stilbene. This reaction showcases its utility in elimination processes, which can be essential in organic synthesis and the production of various organic compounds (Kumar & Balachandran, 2006).

3. Involvement in Radical Cation Reactions

- A study of the compound's radical cation in acidic aqueous solution revealed insights into its reactivity, specifically in C–H deprotonation. This research contributes to understanding the molecular behavior of radical cations, which is crucial in fields like organic electronics and photochemistry (Bellanova et al., 2002).

4. Synthesis of Novel Compounds

- Research has shown its involvement in the synthesis of new compounds like the racemic secondary alcohol with an asymmetric carbon. This demonstrates its application in the field of synthetic organic chemistry, contributing to the development of new molecular structures (Wurfer & Badea, 2021).

Propiedades

IUPAC Name |

2-(3-methoxyphenyl)-1-phenylethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2/c1-17-14-9-5-6-12(10-14)11-15(16)13-7-3-2-4-8-13/h2-10,15-16H,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPRARTRWKLFGES-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC(C2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Methoxyphenyl)-1-phenylethan-1-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl 2-furoate](/img/structure/B2413140.png)

![3-[4-(2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethoxy)phenyl]-1-(4-pyridinyl)-2-propen-1-one](/img/structure/B2413145.png)

![[4-(1-Aminocyclopropyl)piperidin-1-yl]-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-yl)methanone;hydrochloride](/img/structure/B2413146.png)

![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-sulfamoylphenyl)butanamide](/img/structure/B2413152.png)

![2-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2413155.png)

![[(1S)-1-(4-Chlorophenyl)ethyl]methylamine](/img/structure/B2413157.png)

![N-[5-(4-methylphenyl)-1,2,4-thiadiazol-3-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2413161.png)